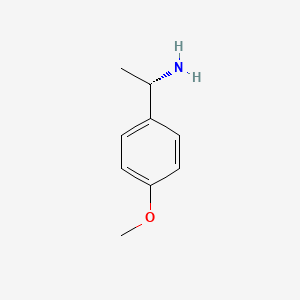

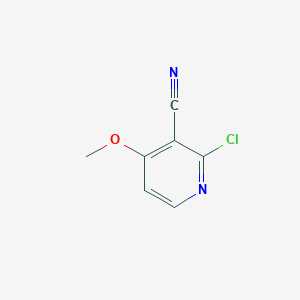

N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide

説明

N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that is structurally related to various acetamide derivatives which have been characterized for their potential applications in different fields such as pesticides, antibacterial agents, and antiviral therapies. These compounds typically feature a chlorophenyl group attached to an acetamide moiety, which can be further modified to enhance their biological activity or to tailor their physical and chemical properties for specific applications .

Synthesis Analysis

The synthesis of related N-(4-chlorophenyl) acetamide derivatives often involves a sequence of reactions starting from basic precursors such as 4-chlorophenoxyacetic acid or 2-aminobenzothiazole. These precursors undergo various chemical transformations including esterification, reaction with hydrazine hydrate, and further substitution reactions to yield the final products. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution at the thiol position . Similarly, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic techniques and X-ray crystallography. The crystal structures often reveal intricate networks of intermolecular interactions such as hydrogen bonds and halogen-π interactions, which can influence the stability and packing of the molecules in the solid state. For example, the molecules of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are linked into sheets through a combination of hydrogen bonds and halogen-π interactions . The dihedral angles between the phenyl rings and the acetamide group can vary significantly, affecting the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of N-(4-chlorophenyl) acetamide derivatives can be influenced by the presence of substituents on the phenyl ring or the acetamide nitrogen. These substituents can participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities. For example, the presence of a hydrazino group can facilitate the formation of hydrazone derivatives under certain conditions, which can exhibit different pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure and intermolecular interactions. X-ray powder diffraction data can provide insights into the unit-cell parameters and the relative peak intensities of these compounds, which are indicative of their crystalline nature . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, can be used to identify characteristic functional groups and assess the effect of rehybridization and hyperconjugation on the molecular stability .

科学的研究の応用

-

Synthesis of substituted N-phenylmaleimides

- Field : Organic Chemistry

- Application : This compound is used in a green multi-step synthesis for an undergraduate organic chemistry laboratory . Substituted N-phenylmaleimides are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .

- Method : The synthesis described produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .

- Results : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Field : Pharmacology

- Application : These derivatives have been synthesized to study their pharmacological activities against antimicrobial and anticancer drug resistance .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Synthesis of N-(4-chlorophenyl)-1,2-phenylenediamine

- Field : Pharmaceutical Chemistry

- Application : This compound is a key intermediate for the synthesis of clofazimine , a drug used in the treatment of leprosy .

- Method : The simplest synthetic route to clofazimine is the condensation of two molecules of N-(4-chlorophenyl)-1,2-phenylenediamine .

- Results : The cost and quality of N-(4-chlorophenyl)-1,2-phenylenediamine have a direct impact on the synthesis of clofazimine .

- Synthesis of N-(4-chlorophenyl)-1,2-phenylenediamine

- Field : Pharmaceutical Chemistry

- Application : This compound is a key intermediate for the synthesis of clofazimine , a drug used in the treatment of leprosy .

- Method : The simplest synthetic route to clofazimine is the condensation of two molecules of N-(4-chlorophenyl)-1,2-phenylenediamine .

- Results : The cost and quality of N-(4-chlorophenyl)-1,2-phenylenediamine have a direct impact on the synthesis of clofazimine .

Safety And Hazards

The safety and hazards associated with “N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide” are not well-documented. However, it’s always important to handle chemical compounds with care and use appropriate personal protective equipment.

将来の方向性

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide”. Further research and studies would be needed to provide a more detailed analysis.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAMFNRLNQNOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220426 | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

CAS RN |

53117-27-4 | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53117-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)